![molecular formula C12H17NO2 B1399891 [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine CAS No. 1341809-97-9](/img/structure/B1399891.png)
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine
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Overview
Description
Scientific Research Applications
Chiral Synthesis
- A study outlines the preparation of a chiral intermediate, specifically (S)-1-Cyclopropyl-2-methoxyethanamine, which is crucial for synthesizing a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. This process involved a chemoenzymatic route using leucine dehydrogenase from Thermoactinomyces intermedius and other enzymatic methods (Parker et al., 2012).
Photopolymerization Reactivity
- Bis(4-methoxybenzoyl)diethylgermane (BMDG) was used for the photopolymerization of vinylcyclopropanes (VCPs), showing significantly higher reactivity compared to traditional photoinitiator systems. This study may contribute to understanding the role of cyclopropyl groups in photopolymerization (Catel et al., 2016).
Cyclopropylation Methods
- A method was developed for cyclopropylating amines, leading to the synthesis of mono- and dicyclopropylamines. This method proved efficient even for sterically hindered compounds, expanding the potential for synthesizing complex cyclopropylamines (Gillaspy et al., 1995).
Lanthanide Complexes
- Research on N4O3 amine phenol ligands, including those with methoxy groups, revealed insights into their synthesis and the creation of lanthanide complexes. These findings are relevant to the synthesis and application of complex organic compounds involving methoxy and cyclopropyl groups (Liu et al., 1993).
Palladium-Catalyzed Amination
- A study detailed the synthesis of compounds involving cyclopropyl and arylamino groups through palladium-catalyzed amination. This research contributes to the field of organic synthesis, particularly in creating compounds with cyclopropyl and phenoxy units (Al-taweel et al., 2019).
properties
IUPAC Name |
1-cyclopropyl-2-(4-methoxyphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-6-11(7-5-10)15-8-12(13)9-2-3-9/h4-7,9,12H,2-3,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNWWUOFWVTRHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(C2CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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